molecular formula C20H13FN2O3 B5669633 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide

Katalognummer: B5669633
Molekulargewicht: 348.3 g/mol
InChI-Schlüssel: YKAGLLQPIHHRDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide is a benzamide derivative characterized by a benzoxazole ring fused to a hydroxyphenyl group and a 4-fluorobenzamide substituent. This compound is structurally distinct from other benzamide derivatives due to the combination of a hydroxyl group at the 3-position of the phenyl ring and the benzoxazole heterocycle, which may influence its pharmacokinetic and pharmacodynamic properties .

Eigenschaften

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-15(17(24)11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAGLLQPIHHRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide

  • Structural Differences : Replaces the 4-fluorobenzamide group with a 3,4,5-trimethoxybenzamide moiety.
  • Pharmacological Relevance : Methoxy substituents are often associated with improved metabolic stability but may alter receptor selectivity compared to halogenated analogs .

N-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

  • Structural Differences : Features dimethyl substitutions on the benzoxazole ring.
  • Synthetic Considerations : Dimethyl groups could complicate regioselective synthesis compared to the unsubstituted benzoxazole in the target compound .

4-(3-Bromophenoxy)-N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]benzamide (11k)

  • Structural Differences: Contains a bromophenoxy group and a piperazine-linked side chain instead of benzoxazole.
  • Impact on Properties : Bromine’s higher atomic weight and polarizability may enhance halogen bonding in receptor interactions. The piperazine moiety introduces basicity, affecting solubility and blood-brain barrier penetration.
  • Biological Activity : Demonstrated κ-opioid receptor antagonism in [35S]GTPγS binding assays, suggesting structural flexibility in targeting opioid receptors compared to benzoxazole-based analogs .

Physicochemical Properties

Melting Points and Solubility

  • The target compound’s melting point is expected to be lower than brominated analogs (e.g., 11k, mp 106–109°C) due to fluorine’s smaller atomic radius and reduced intermolecular forces.
  • The hydroxyl group at the 3-position may improve aqueous solubility compared to methoxy or alkyl-substituted derivatives (e.g., 11e with mp 165°C) .

Spectroscopic Data

  • 1H NMR: The hydroxyl proton (~6.4–6.6 ppm) and fluorine-substituted aromatic protons (~7.7–8.0 ppm) are key diagnostic signals. Comparable shifts are observed in analogs like 11k (δ 7.78 ppm for fluorobenzamide protons) .
  • MS (ESI) : Molecular ion peaks for benzoxazole derivatives typically appear in the range of 400–600 m/z (e.g., 11k: 552.5 [M+H]+) .

κ-Opioid Receptor Antagonism

  • Analogs like 11a–q (Table 3 in ) exhibit potent κ-opioid receptor antagonism, with IC50 values in the nanomolar range. The target compound’s benzoxazole ring may modulate receptor selectivity compared to piperazine-containing derivatives (e.g., 10a–b), which showed reduced potency .

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

  • N-phenylbenzamides such as compound 4 () inhibit mPTP via calcium retention capacity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.